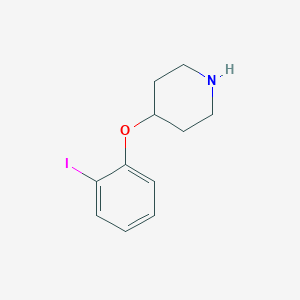

tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate (TBHCP) is a compound that belongs to the class of organic compounds known as piperidines. It has a wide range of applications in scientific research, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Drug Development: Proteolysis-Targeting Chimera Molecules

This compound is utilized in the design of Proteolysis-Targeting Chimera (PROTAC) molecules. PROTACs are a novel class of therapeutic agents that target proteins for degradation. The tert-butyl group in this compound provides steric bulk, which is essential for the proper orientation of the molecule when binding to the target protein and the E3 ubiquitin ligase .

Organic Synthesis: Intermediate for Piperidine Derivatives

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various piperidine derivatives. Its hydroxycarbamimidoyl moiety can act as a nucleophile in reactions, opening pathways to create complex molecules with potential pharmacological activities .

Material Science: Polymer Research

The compound’s unique structure allows it to be used in polymer research, particularly in creating polymers with specific mechanical properties. The tert-butyl group can influence the polymer’s thermal stability and solubility, making it valuable for designing materials with desired characteristics .

Biochemistry: Enzyme Inhibition Studies

Researchers use this compound in enzyme inhibition studies to understand enzyme mechanisms. The hydroxycarbamimidoyl group can mimic the transition state of enzyme-catalyzed reactions, helping to identify potential inhibitors that can regulate enzyme activity .

Medicinal Chemistry: Lead Compound Optimization

In medicinal chemistry, it’s used for lead compound optimization. The compound’s structure can be modified to improve its drug-like properties, such as potency, selectivity, and pharmacokinetics, aiding in the development of more effective drugs.

Chemical Biology: Molecular Probes

The compound is also employed as a molecular probe in chemical biology. It can help in studying biological systems by interacting with specific proteins or nucleic acids, providing insights into cellular processes and pathways .

Nanotechnology: Nanocarrier Design

Its application extends to nanotechnology, where it’s used in designing nanocarriers for drug delivery. The tert-butyl group can enhance the lipophilicity of nanocarriers, improving their ability to transport drugs across biological membranes .

Agricultural Chemistry: Pesticide Formulation

Lastly, in agricultural chemistry, this compound can be part of pesticide formulations. Its structural components can be tailored to target specific pests, enhancing the efficacy and specificity of the pesticide .

properties

IUPAC Name |

tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCPIKZHYXKFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Aminophenyl)sulfonyl]acetonitrile](/img/structure/B1525659.png)

![4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1525666.png)

![3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525667.png)

![1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525671.png)

![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)